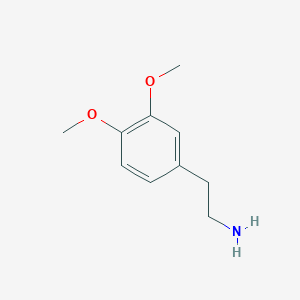

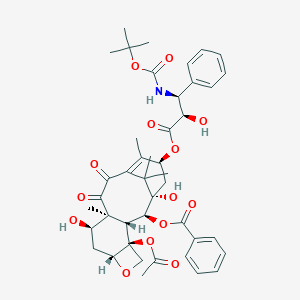

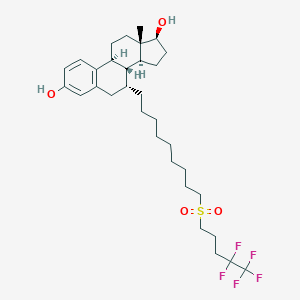

5-(propylthio)-1H-benzimidazol-2-amine

Vue d'ensemble

Description

An impurity of Albendazole

Applications De Recherche Scientifique

Voici une analyse complète des applications de la recherche scientifique de la « 5-(propylthio)-1H-benzimidazol-2-amine », en mettant l'accent sur diverses applications uniques :

Synthèse pharmaceutique

Ce composé est un intermédiaire clé dans la synthèse du ticagrelor, un médicament utilisé pour la prévention des événements thrombotiques chez les patients atteints de syndromes coronariens aigus .

Thérapie anti-helminthes

Il sert d'agent anti-helminthes à large spectre efficace utilisé en chimiothérapie humaine et vétérinaire pour traiter diverses parasitoses intestinales et systémiques, comme on le voit dans son application dans la synthèse de l'albendazole .

Développement de molécules fluorescentes

Les chercheurs ont utilisé ce composé dans la synthèse de molécules fluorescentes, en particulier celles impliquant des dérivés de la triphénylamine-imidazole, qui ont des applications potentielles en bio-imagerie et en détection .

Recherche sur le cancer

Les dérivés du composé, en particulier les dérivés de l'imidazo[2,1-b][1,3]benzothiazole, ont montré un potentiel d'inhibiteurs des cellules cancéreuses, ce qui indique son rôle dans le développement de nouveaux agents thérapeutiques .

Chimie hétérocyclique

En chimie hétérocyclique, il a été utilisé pour synthétiser des hétérocycles plus complexes comme les benzo[d]imidazo[2,1-b]thiazoles, qui ont des applications potentielles diverses allant de la science des matériaux à la pharmacologie .

Mécanisme D'action

Target of Action

5-(Propylthio)-1H-benzimidazol-2-amine, also known as Albendazole, primarily targets the thyroid gland . It is used to manage hyperthyroidism, which is due to an overactive thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for the regulation of metabolism .

Mode of Action

The compound works by decreasing the amount of thyroid hormone produced by the thyroid gland and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) . It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones . This action decreases thyroid hormone production .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP) . The PPP is a significant source of NADPH, which is required for reductive biosynthetic reactions such as those of cholesterol biosynthesis, bile acid synthesis, steroid hormone biosynthesis, and fatty acid synthesis . By inhibiting the production of thyroid hormones, the compound can potentially influence these biochemical pathways.

Pharmacokinetics

The compound has a bioavailability of 80%-95% . This means that when taken orally, 80%-95% of the drug reaches the systemic circulation, which is a high rate of absorption . The elimination half-life of the compound is approximately 2 hours , indicating that it is relatively quickly metabolized and excreted from the body .

Result of Action

The primary result of the compound’s action is the reduction in the levels of thyroid hormones . This leads to a decrease in the symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety . It’s important to note that the compound’s use can lead to side effects, including itchiness, hair loss, parotid swelling, vomiting, muscle pains, numbness, and headache .

Propriétés

IUPAC Name |

6-propylsulfanyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOQLOKJZARIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230824 | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-36-4 | |

| Record name | Albendazole amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBENDAZOLE AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5-(propylthio)-1H-benzo[d]imidazol-2-amine a significant compound in albendazole research?

A: This compound, previously unreported, serves as a novel hapten in developing highly specific antibodies against albendazole (ABZ) and its metabolites (ABZSO2, ABZSO, ABZNH2SO2), collectively termed ABZs []. Traditional detection methods struggle to distinguish between ABZ and its metabolites. This novel hapten was strategically designed to expose the characteristic sulfanyl group of ABZ to the immune system. This design facilitated the production of a monoclonal antibody (Mab) capable of recognizing and binding to all four target molecules []. This breakthrough is crucial for developing accurate and efficient immunoassays to monitor ABZ residues in food products, ensuring consumer safety.

Q2: How effective is this novel antibody in detecting ABZs compared to previous methods?

A: The research demonstrates a significant improvement in detection sensitivity using the newly developed monoclonal antibody []. In optimized competitive enzyme-linked immunosorbent assay (ic-ELISA) conditions, the antibody exhibited impressive IC50 values (concentrations at which 50% binding is inhibited):

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

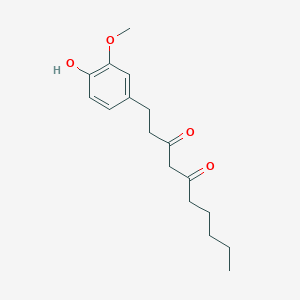

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)